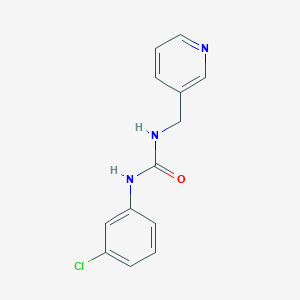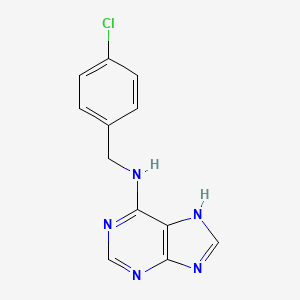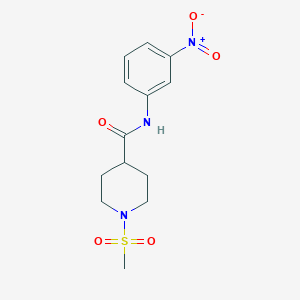![molecular formula C13H8N2O3 B5717868 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBD-F and is used as a fluorescent label in biological and biochemical studies.
Scientific Research Applications
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile is widely used in scientific research as a fluorescent label for the detection of biomolecules. This compound has been used to label peptides, proteins, nucleic acids, and lipids for fluorescence microscopy, flow cytometry, and other imaging techniques. The fluorescent properties of NBD-F make it an excellent tool for studying the dynamics of biological processes, such as protein-protein interactions, enzyme activity, and membrane trafficking.
Mechanism of Action
The mechanism of action of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile involves the formation of a covalent bond between the nitrovinyl group and the target biomolecule. The fluorescent properties of NBD-F arise from the conjugated system of the furyl and benzonitrile moieties, which undergo excitation and emission upon absorption of light. The fluorescence intensity of NBD-F is dependent on the microenvironment of the labeled molecule, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile are minimal, as it is not a biologically active compound. However, the labeling of biomolecules with NBD-F may affect their function and stability, depending on the site of labeling and the nature of the molecule. Therefore, it is essential to validate the functional integrity of the labeled molecule before drawing conclusions from the experiment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile as a fluorescent label include its high sensitivity, photostability, and compatibility with a wide range of biological molecules. The limitations of using NBD-F include its relatively large size, which may interfere with the function of small biomolecules, and the potential for nonspecific labeling or quenching of fluorescence.
Future Directions
The future directions for the use of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile in scientific research include the development of new labeling strategies and the optimization of existing methods for better efficiency and specificity. The application of NBD-F in live-cell imaging and high-throughput screening is also an area of active research. Furthermore, the combination of NBD-F with other fluorescent dyes or probes may provide new insights into the complex biological processes.
Synthesis Methods
The synthesis of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile involves the reaction of 2-furylboronic acid with 2-nitrovinyl bromide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity. The synthesis of this compound has been reported in several research papers, and the method has been optimized for better efficiency.
properties
IUPAC Name |
2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-12(10)13-6-5-11(18-13)7-8-15(16)17/h1-8H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHHJWSOCCTNL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)




![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)